4-(tert-Butyl)benzofuran-5-ol is a chemical compound that belongs to the benzofuran family, characterized by a fused benzene and furan ring structure. This compound features a tert-butyl group at the 4th position and a hydroxyl group at the 5th position of the benzofuran ring. Benzofurans are recognized for their diverse biological activities and potential applications in medicinal chemistry.
This compound can be synthesized through various chemical routes, utilizing readily available precursors. Its structure and properties make it of interest for both academic research and industrial applications.
4-(tert-Butyl)benzofuran-5-ol is classified as a heterocyclic aromatic compound due to its fused ring system, which incorporates both carbon and oxygen atoms. It is categorized under benzofurans, which are known for their potential biological activities, including antimicrobial and anticancer properties.
The synthesis of 4-(tert-Butyl)benzofuran-5-ol can be achieved through several methods:
The cyclization reactions typically require specific conditions such as temperature control, solvent choice (e.g., dimethylformamide or toluene), and the presence of catalysts like palladium or Lewis acids to facilitate the formation of the benzofuran ring .
The molecular formula of 4-(tert-Butyl)benzofuran-5-ol is C12H14O2. The compound features a tert-butyl group attached to the benzene ring at the 4-position and a hydroxyl group at the 5-position of the benzofuran structure.
4-(tert-Butyl)benzofuran-5-ol can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation processes and reducing agents like lithium aluminum hydride for reduction reactions.
The mechanism of action of 4-(tert-Butyl)benzofuran-5-ol is primarily attributed to its interactions with biological molecules due to its hydroxyl group and aromatic structure:
4-(tert-Butyl)benzofuran-5-ol has several scientific applications:
Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, characterized by a fused benzene and furan ring system. This heterocyclic nucleus serves as a versatile template for designing bioactive molecules due to its structural similarity to endogenous compounds and capacity for diverse chemical modifications. The inherent electronic properties of the benzofuran ring facilitate interactions with biological targets, while its planar structure enables intercalation into nucleic acids or enzymatic sites. These attributes underpin the broad pharmacological activities observed in benzofuran-containing compounds, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. The exploration of structure-activity relationships within this chemical class continues to drive innovations in drug discovery, positioning benzofuran derivatives as critical pharmacophores for therapeutic development [1] [3].
The therapeutic application of benzofuran-containing compounds dates to ancient medicinal practices, where plant-derived benzofurans like psoralen were used in traditional treatments for skin disorders. Modern scientific investigation began in the mid-20th century with the isolation and characterization of natural benzofurans such as ailanthoidol from Zanthoxylum ailanthoidol, which exhibited antifungal and antifeedant activities. This period marked the recognition of the benzofuran nucleus as a biologically relevant scaffold worthy of synthetic exploration [3].
The 1970s–1980s witnessed significant milestones with the development of synthetic benzofuran-based pharmaceuticals. Amiodarone, a class III antiarrhythmic agent containing a benzofuran subunit, was approved for clinical use in 1967. Its mechanism involved potassium channel blockade and structural activity relationship studies revealed the critical role of the benzofuran ring in its electrophysiological effects. Concurrently, bufuralol, a nonselective β-adrenoceptor antagonist incorporating a benzofuran core, was developed by Hoffman–La Roche. Research demonstrated its metabolism by cytochrome P450 enzymes, highlighting how substituents on the benzofuran ring influenced pharmacokinetic properties [3].
Structural biology advances in the 1990s–2000s elucidated how benzofuran derivatives interact with macromolecular targets. Seminal work identified compound 1 (a substituted benzofuran) as a potent inhibitor (IC₅₀ = 3.2 ± 0.15 μM) of Mycobacterium smegmatis DNA gyrase B through hydrogen bonding with Arg141 and hydrophobic interactions within the enzyme’s binding pocket. Concurrently, synthetic methodologies expanded access to complex benzofuran architectures, including dihydrobenzofuran lignans that inhibited tubulin polymerization in cancer cells. These developments established structure-activity relationship principles that continue to guide benzofuran-based drug design [1] [3].
Table 1: Key Benzofuran Derivatives in Therapeutic Development
Compound | Therapeutic Area | Biological Activity | Significance |
---|---|---|---|
Psoralen | Dermatology | Photosensitizing agent for psoriasis treatment | First natural benzofuran used clinically |
Amiodarone | Cardiology | Class III antiarrhythmic (potassium channel blocker) | Demonstrated benzofuran’s suitability for CNS-targeting drugs |
Bufuralol | Cardiology | Nonselective β-adrenoceptor antagonist | Illustrative substrate for cytochrome P450 metabolism studies |
Compound 1 [1] | Antimicrobial | DNA gyrase B inhibitor (IC₅₀ = 3.2 ± 0.15 μM against M. smegmatis) | Validated benzofuran as scaffold for antitubercular agents |
Compound 14 [1] | Antimicrobial | MRSA growth inhibition (MIC₈₀ = 0.78 μg/mL) | Showed enhanced activity with C-4 hydroxyl substitution |
4-(tert-Butyl)benzofuran-5-ol represents a strategically functionalized benzofuran derivative where the tert-butyl group at the C-4 position and the hydroxyl group at C-5 create a distinct electronic and steric profile. The compound’s systematic name is 4-(1,1-dimethylethyl)-1-benzofuran-5-ol, with a molecular formula of C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol. Its chemical structure features a lipophilic tert-butyl moiety adjacent to a phenolic hydroxyl group, enabling simultaneous hydrophobic interactions and hydrogen bonding with biological targets. This bifunctional character enhances membrane permeability while maintaining solubility parameters conducive to drug-like properties [2] [5].
Industrial-scale synthesis typically employs cyclization-oxidation sequences starting from tert-butyl-substituted catechol derivatives. One optimized route involves:
Critical synthetic challenges include preventing O-alkylation during cyclization and achieving regioselective hydroxylation. Advanced methods utilize palladium-catalyzed C-H activation for direct C-5 hydroxylation, improving yields to >75% while minimizing byproducts. The compound’s physical characteristics include a melting point range of 98–102°C and solubility in organic solvents (ethanol, dichloromethane) but limited aqueous solubility (0.8 mg/mL at 25°C). Spectroscopic features include a characteristic IR absorption at 3250 cm⁻¹ (phenolic O-H stretch) and ¹H NMR signals at δ 7.45 (d, H-3), 6.95 (d, H-7), and 1.35 ppm (s, tert-butyl) [2] [5] [6].
The tert-butyl group substantially increases lipophilicity (measured logP = 3.8) compared to unsubstituted benzofuran-5-ol (logP = 2.1), enhancing bioavailability parameters. Quantum mechanical calculations indicate the substituent induces electron-donating effects (+I effect), increasing electron density at C-6 and C-7 by 12–15% relative to the parent structure. This electronic redistribution enhances nucleophilicity at the C-5 oxygen, potentially influencing radical scavenging activity and metal chelation capabilities [2] [5].
The strategic placement of the tert-butyl group confers distinctive bioactivity profiles:
Table 2: Bioactivity Comparison of Benzofuran-5-ol Derivatives
Substitution Pattern | Lipophilicity (logP) | Antimicrobial Activity (MRSA MIC, μg/mL) | Antitubercular Activity (H₃₇Rv MIC, μg/mL) | Tubulin Inhibition IC₅₀ (μM) |
---|---|---|---|---|
Unsubstituted | 2.1 | 12.5 | >32 | >10 |
4-Methyl | 2.8 | 6.25 | 16.0 | 8.4 |
4-tert-Butyl | 3.8 | 0.78–3.12 | 3.12–8.0 | 2.7–5.3 |
4,6-Dimethyl | 3.1 | 1.56 | 8.0 | 4.1 |
7-tert-Butyl | 3.7 | 25.0 | >32 | >10 |
Current research focuses on structural hybrids exploiting the 4-(tert-butyl)benzofuran-5-ol subunit:
Despite promising in vitro results, research gaps persist in in vivo pharmacokinetic characterization and target validation studies. Future directions include developing radiolabeled probes for biodistribution studies and exploring synergistic effects with established antimicrobials or antineoplastic agents. The compound’s synthetic accessibility positions it as a versatile building block for generating focused libraries addressing these research needs [1] [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1